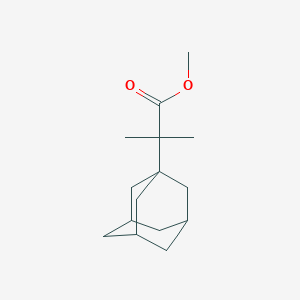![molecular formula C25H21NO6S B241840 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It is a synthetic compound that belongs to the class of furochromones.
Mécanisme D'action
The mechanism of action of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is not fully understood. However, some studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide have been studied in vitro and in vivo. Some of the reported effects include:
1. Inhibition of cancer cell growth: This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory effects: 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been reported to reduce inflammation in animal models of inflammatory diseases.
3. Antimicrobial effects: This compound has been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide in lab experiments is its potential medicinal properties. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and microbial infections. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide. Some of the possible directions include:
1. Development of new derivatives: Researchers can synthesize new derivatives of this compound to improve its solubility, bioavailability, and efficacy.
2. Mechanistic studies: Further studies are needed to understand the exact mechanism of action of this compound in cancer cells, inflammation, and microbial infections.
3. In vivo studies: More in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans and determine its potential as a new drug for the treatment of various diseases.
In conclusion, 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential medicinal properties. This paper has provided an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to fully understand the potential of this compound as a new drug for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves the reaction of 7-hydroxy-4-methylcoumarin with 1,3-diphenylpropane-1,3-dione in the presence of a base. The resulting product is then reacted with 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide to obtain the final compound. This synthesis method has been reported in several scientific articles, and it is considered reliable and efficient.
Applications De Recherche Scientifique
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been the subject of several scientific studies due to its potential medicinal properties. Some of the research applications include:
1. Anticancer activity: Several studies have reported that 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide exhibits significant anticancer activity against various cancer cell lines.
2. Anti-inflammatory activity: Some studies have reported that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases.
3. Antimicrobial activity: 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been reported to exhibit antimicrobial activity against various microorganisms.
Propriétés
Nom du produit |
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide |
|---|---|
Formule moléculaire |
C25H21NO6S |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
2-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C25H21NO6S/c1-14-18-10-20-21(16-6-4-3-5-7-16)12-31-23(20)15(2)24(18)32-25(28)19(14)11-22(27)26-17-8-9-33(29,30)13-17/h3-10,12,17H,11,13H2,1-2H3,(H,26,27) |
Clé InChI |
ZURKVKIXJVAXNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=COC3=C2C)C4=CC=CC=C4)CC(=O)NC5CS(=O)(=O)C=C5 |
SMILES canonique |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC(=O)NC5CS(=O)(=O)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)








![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)